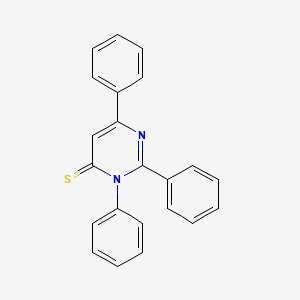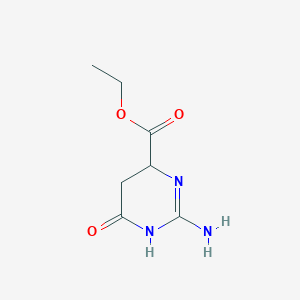![molecular formula C11H15N5O2S B12920260 Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate CAS No. 62908-70-7](/img/structure/B12920260.png)
Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This particular compound is characterized by its unique structure, which includes a purine ring substituted with a propylthio group and a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Propylthio Group: The propylthio group can be introduced via a nucleophilic substitution reaction using propylthiol and an appropriate leaving group on the purine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The propylthio group may also interact with other molecular pathways, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate with similar enzyme-inhibiting properties.
Ethyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate: A closely related compound with an ethyl group instead of a methyl group.
Propyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate: Another similar compound with a propyl group.
Uniqueness
Methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its combination of a propylthio group and a carbamate moiety makes it a versatile compound with diverse applications in various fields.
Propriétés
Numéro CAS |
62908-70-7 |
|---|---|
Formule moléculaire |
C11H15N5O2S |
Poids moléculaire |
281.34 g/mol |
Nom IUPAC |
methyl N-methyl-N-(6-propylsulfanylpurin-9-yl)carbamate |
InChI |
InChI=1S/C11H15N5O2S/c1-4-5-19-10-8-9(12-6-13-10)16(7-14-8)15(2)11(17)18-3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
JKIQYWVAXJFYMD-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC=NC2=C1N=CN2N(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




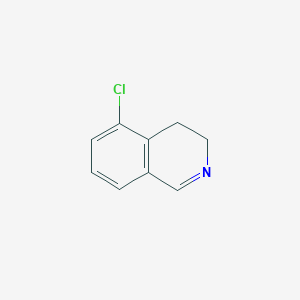

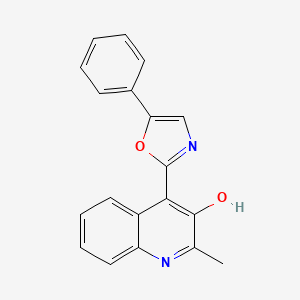
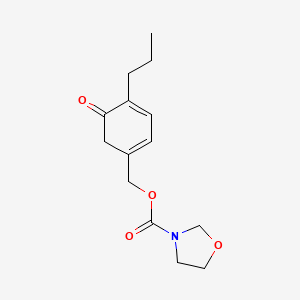
![3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12920198.png)
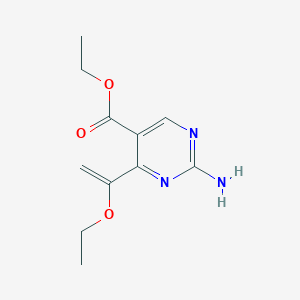
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine](/img/structure/B12920213.png)
![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)

